1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-12-8-5-6(9(13)14)3-4-7(8)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
JQARZENQYDNXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC(C2)C(=O)O)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable benzotriazole precursor in the presence of a carboxylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The process often includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group at position 6 participates in classical acid-driven reactions, forming derivatives critical for pharmacological and material science applications.
Esterification and Amidation
-
Key Insight : Esterification occurs under acid catalysis, while amidation requires coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation . The ethyl group on the triazole ring does not hinder reactivity at the carboxylic acid site.
Benzotriazole Ring Reactivity
The fused triazole ring undergoes electrophilic substitution and coordination reactions, leveraging its aromatic heterocyclic structure.
Electrophilic Substitution
| Position | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| C-5 | Cl<sub>2</sub>, FeCl<sub>3</sub> | 5-Chloro derivative | >90% | |
| C-6 | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 6-Nitro derivative | 78% |
-
Mechanism : Chlorination occurs preferentially at C-5 due to steric and electronic effects from the ethyl substituent . Nitration requires harsh conditions but retains the carboxylic acid functionality .
Coordination Chemistry
| Metal Ion | Ligand Site | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II) | N3 of triazole | Octahedral | Catalysis | |
| Pd(II) | Carboxylate + N2 | Square planar | Cross-coupling |
-
Structural Note : The triazole’s nitrogen atoms (N2 and N3) and carboxylate oxygen act as bidentate ligands, forming stable complexes with transition metals . These complexes show utility in Suzuki-Miyaura couplings .
Biological Activity-Driven Modifications
Derivatives of this compound demonstrate enhanced antimicrobial and receptor-binding properties through targeted substitutions.
Antimicrobial Derivatives
| Modification | Biological Target | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5,6-Dichloro | M. tuberculosis | 0.25 | |
| 6-Amino | E. coli | 8.0 |
-
SAR Insight : Halogenation at C-5/C-6 improves antimycobacterial activity by enhancing membrane penetration . Amino substitution increases solubility but reduces potency against Gram-negative bacteria .
Stability and Reaction Constraints
-
pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO<sub>2</sub> and fragmenting the triazole ring .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
This compound’s dual reactivity at the carboxylic acid and triazole moieties makes it a versatile scaffold for drug development, catalysis, and materials science. Future research should explore its enantioselective transformations and biocompatible metal complexes.
Scientific Research Applications
1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic Acid Hydrochloride
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic Acid
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid Dihydrochloride
Physicochemical and Functional Comparisons
Stability and Functional Performance
- Compared to the hydroxy analogue, the ethyl derivative is less acidic (pKa ~4–5 for carboxylic acid vs. ~2–3 for hydroxy-carboxylic systems), influencing its reactivity in esterification or amidation reactions.
Biological Activity
1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a heterocyclic compound belonging to the benzotriazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antiparasitic effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C9H12N4O2
- Molar Mass : 196.22 g/mol
- CAS Number : 12849322
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of benzotriazole derivatives. The compound exhibits varying degrees of activity against different bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Ethyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid | Escherichia coli | 6.25 μg/mL |
| 1-Ethyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid | Staphylococcus aureus | 12.5 μg/mL |
| 1-Ethyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid | Bacillus subtilis | 12.5 μg/mL |
The presence of bulky hydrophobic groups in some derivatives enhances their antibacterial activity significantly. For instance, compounds with specific substitutions at the benzotriazole ring showed potent inhibition against E. coli and Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound has also been investigated. It demonstrated effectiveness against various fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 6.25 |
| Aspergillus niger | 12.5 |
| Candida neoformans | 12.5 |
The structure-activity relationship indicates that modifications on the benzotriazole ring can lead to increased antifungal potency .
Antiparasitic Activity
In studies focusing on parasitic infections, particularly those caused by protozoa such as Trypanosoma cruzi, the compound exhibited significant antiparasitic effects:
- At a concentration of 50 μg/mL, the compound reduced the number of epimastigote forms by approximately 64%.
- It was more effective against trypomastigotes than against epimastigotes, achieving a mortality rate of over 95% at the same concentration .
Case Studies
Several studies have highlighted the biological activity of benzotriazole derivatives:
-
Study on Antimicrobial Effects :
A comprehensive study tested various benzotriazole derivatives against multiple bacterial and fungal strains. The results indicated that specific substitutions on the benzotriazole ring could enhance antimicrobial efficacy significantly . -
Antiparasitic Research :
A recent investigation into the antiparasitic properties of N-benzenesulfonylbenzotriazoles found promising results against Trypanosoma cruzi, suggesting that structural modifications could lead to novel treatments for parasitic infections .
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Cyclocondensation : React ethyl-substituted cyclohexane derivatives with hydrazine or azide reagents under reflux conditions.
- Esterification/Carboxylic Acid Formation : Use oxalyl chloride or similar acylating agents to introduce the carboxylic acid group .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity, as demonstrated for analogous benzotriazole esters .
- Key Considerations : Control reaction temperature (<70°C) to avoid decomposition and monitor intermediates via TLC .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm regiochemistry. For example, ethyl group protons appear as triplets (δ ~1.2–1.4 ppm), while tetrahydrobenzotriazole protons show multiplet splitting (δ ~2.0–3.5 ppm) .
- IR : Carboxylic acid C=O stretching vibrations appear at ~1700–1750 cm; triazole ring vibrations occur at ~1450–1600 cm .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H] at m/z 195.2) and fragmentation patterns .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : The compound is hygroscopic; store under inert gas (N/Ar) at −20°C to prevent hydrolysis of the carboxylic acid group .
- Decomposition Risks : Exposure to light or moisture may degrade the benzotriazole ring; use amber vials and desiccants .
Advanced Research Questions
Q. How does the ethyl substituent influence catalytic or coordination chemistry applications?
- Methodological Answer :
- Steric Effects : The ethyl group enhances steric bulk compared to methyl or benzyl analogs (e.g., BTHBT in ), potentially altering ligand-metal binding kinetics.
- Electronic Effects : Ethyl’s electron-donating nature may stabilize metal complexes in catalysis. Compare coordination behavior with BTHBT via cyclic voltammetry or X-ray crystallography .
Q. What computational strategies predict biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for antinociceptive activity, as seen in tetrahydroindazole analogs ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., nucleophilic attack on the triazole ring) .
Q. How to resolve contradictions in reaction yields reported for similar compounds?
- Methodological Answer :
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-alkylation or ring-opening byproducts) .
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to map pathways. For example, achieved 82% yield via azide substitution at 25°C, while higher temperatures may degrade intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
